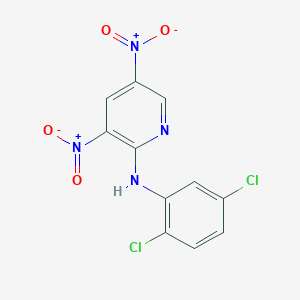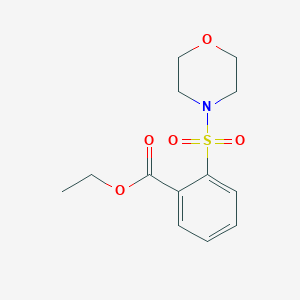![molecular formula C13H18N2 B2946191 (4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine CAS No. 1274122-45-0](/img/structure/B2946191.png)
(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine” is a chemical compound with the CAS Number: 1273998-97-2 . It has a molecular weight of 188.27 . The IUPAC name for this compound is 4- (2-azabicyclo [2.2.1]hept-2-yl)phenylamine .
Synthesis Analysis
The synthesis of similar structures, such as oxygenated 2-azabicyclo [2.2.1]heptanes, has been achieved via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2/c13-10-2-5-11 (6-3-10)14-8-9-1-4-12 (14)7-9/h2-3,5-6,9,12H,1,4,7-8,13H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds such as oxygenated 2-azabicyclo [2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .科学的研究の応用
Synthesis and Binding Affinity
Research on derivatives of azabicyclo[2.2.1]heptane, such as the synthesis and dopamine transporter affinity of stereoisomers, highlights their potential as cocaine binding site ligands. These studies reveal the complex interplay between molecular structure and biological activity, showcasing the compound's relevance in understanding dopamine transporter interactions and potentially aiding in the development of treatments for cocaine addiction (Zhang et al., 1998).
Chemical Transformations
The stoichiometric reactions involving para-methoxyanilines and B(C6F5)3 under specific conditions demonstrate the compound's utility in chemical synthesis, particularly in the generation of azabicyclo[2.2.1]heptane derivatives through hydrogenation and ring closure mechanisms (Longobardi et al., 2015). This exemplifies the compound's versatility in organic synthesis, contributing to the creation of novel structures with potential biological activity.
Novel Synthesis Approaches
Efficient synthesis methods for 2-azabicyclo[2.1.1]hexanes from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, involving stereoselective electrophilic addition and ring closure, demonstrate the compound's importance in generating structurally complex and biologically relevant molecules (Lescop et al., 2001). This research underscores the role of advanced synthetic techniques in accessing new classes of compounds for pharmacological evaluation.
Catalysis and Chemical Reactions
Investigations into the catalytic applications of quinazoline-based ruthenium complexes, including (4-Phenylquinazolin-2-yl)methanamine, in transfer hydrogenation reactions offer insights into the compound's role in facilitating efficient and high-yield chemical transformations (Karabuğa et al., 2015). This highlights the potential of such compounds in developing new catalytic processes that can be applied in various domains of synthetic chemistry.
Aza-Diels-Alder Reactions in Aqueous Solution
The synthesis of derivatives through Aza-Diels-Alder reactions showcases the use of (4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine in constructing bicyclic amino acid derivatives, further demonstrating its utility in creating complex molecular architectures with potential therapeutic applications (Waldmann & Braun, 1991).
Safety and Hazards
特性
IUPAC Name |
[4-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-8-10-1-4-12(5-2-10)15-9-11-3-6-13(15)7-11/h1-2,4-5,11,13H,3,6-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLLUAUAOQKWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=CC=C(C=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2946111.png)
![3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylamine](/img/structure/B2946112.png)



![3-[(2-Bromo-4-fluorophenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2946117.png)
![1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride](/img/structure/B2946119.png)
![(Z)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2946120.png)
![2-[(Oxolan-3-yl)methyl]-1H-imidazole](/img/structure/B2946123.png)


![(2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2946127.png)
![N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2946130.png)
